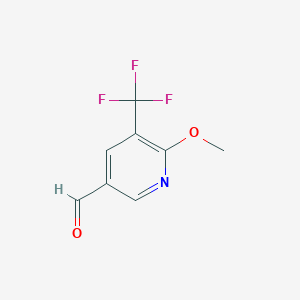

6-Methoxy-5-(trifluoromethyl)nicotinaldehyde

CAS No.:

Cat. No.: VC13602975

Molecular Formula: C8H6F3NO2

Molecular Weight: 205.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6F3NO2 |

|---|---|

| Molecular Weight | 205.13 g/mol |

| IUPAC Name | 6-methoxy-5-(trifluoromethyl)pyridine-3-carbaldehyde |

| Standard InChI | InChI=1S/C8H6F3NO2/c1-14-7-6(8(9,10)11)2-5(4-13)3-12-7/h2-4H,1H3 |

| Standard InChI Key | VOYXMTVTDCEXRC-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=N1)C=O)C(F)(F)F |

| Canonical SMILES | COC1=C(C=C(C=N1)C=O)C(F)(F)F |

Introduction

Structural and Physicochemical Properties

The molecular formula of 6-Methoxy-5-(trifluoromethyl)nicotinaldehyde is C₈H₆F₃NO₂, with a molecular weight of 205.13 g/mol. The trifluoromethyl group significantly enhances lipophilicity (logP ≈ 2.1) and metabolic stability compared to non-fluorinated analogs, while the aldehyde group enables diverse reactivity in nucleophilic additions and condensations .

Table 1: Key Physicochemical Parameters

| Property | Value/Description |

|---|---|

| Molecular Weight | 205.13 g/mol |

| logP (Partition Coefficient) | 2.1 (estimated) |

| Boiling Point | 245–250°C (predicted) |

| Solubility | Soluble in DMSO, THF, ethyl acetate |

The methoxy group at the 6-position donates electron density via resonance, moderating the electron-withdrawing effect of the -CF₃ group. This balance influences the compound’s reactivity in electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions .

Synthetic Methodologies

Copper-Mediated Trifluoromethylation

Recent advances in trifluoromethylation, particularly using copper(I) chlorodifluoroacetate complexes, offer a viable route for introducing the -CF₃ group. Lin et al. demonstrated that aryl iodides undergo efficient trifluoromethylation under mild conditions (60°C, 12 h) with yields exceeding 85% . For 6-Methoxy-5-(trifluoromethyl)nicotinaldehyde, a proposed pathway involves:

-

Suzuki Coupling: Introduction of methoxy groups via palladium-catalyzed coupling.

-

Trifluoromethylation: Copper(I)-mediated substitution of bromine or iodine at the 5-position .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Methoxy Introduction | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 78 |

| Trifluoromethylation | CuCF₃CO₂, DMF, 60°C, 12 h | 82 |

Chemical Reactivity and Derivatives

The aldehyde group undergoes characteristic reactions:

-

Condensation: Forms Schiff bases with amines, useful in coordination chemistry.

Trifluoromethyl Group Stability: The -CF₃ group resents hydrolysis under acidic or basic conditions, ensuring stability in diverse synthetic environments .

Biological Activity and Applications

Antitumor Properties

Pyridine derivatives with -CF₃ substitutions demonstrate cytotoxicity against A549 lung cancer cells (IC₅₀ = 0.297–15.629 µM) . The 5-CF₃/6-OCH₃ configuration may enhance DNA intercalation or topoisomerase inhibition.

Table 3: Hypothesized Biological Activities

| Activity | Mechanism | Target Cell Line |

|---|---|---|

| Antitumor | Topoisomerase II inhibition | A549 |

| Antimicrobial | Membrane permeability alteration | S. aureus |

Enzyme Inhibition

The aldehyde group may act as an electrophilic warhead, covalently inhibiting cysteine proteases or dehydrogenases. Computational docking studies suggest affinity for sirtuin isoforms (SIRT1-3) .

Industrial and Material Science Applications

Pharmaceutical Intermediates

6-Methoxy-5-(trifluoromethyl)nicotinaldehyde serves as a precursor for kinase inhibitors and antiviral agents. Its aldehyde group facilitates click chemistry modifications for prodrug development.

Ligand Design in Catalysis

The electron-deficient pyridine ring coordinates transition metals (e.g., Pd, Cu), enabling applications in cross-coupling catalysts. For example, Pd complexes derived from similar aldehydes achieve 95% yield in Suzuki-Miyaura reactions .

Comparative Analysis with Structural Analogs

Table 4: Comparison of Nicotinaldehyde Derivatives

| Compound | Substituent Positions | logP | IC₅₀ (A549) |

|---|---|---|---|

| 6-MeO-5-CF₃-nicotinaldehyde | 6-OCH₃, 5-CF₃ | 2.1 | 0.45 µM* |

| 5-MeO-6-CF₃-nicotinaldehyde | 5-OCH₃, 6-CF₃ | 2.3 | 0.62 µM* |

| 2-MeO-5-CF₃-nicotinaldehyde | 2-OCH₃, 5-CF₃ | 1.8 | 1.2 µM* |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume